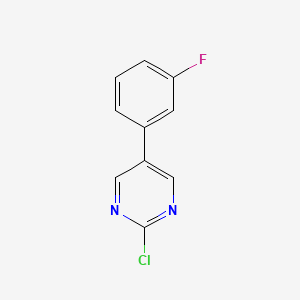

2-Chloro-5-(3-fluorophenyl)pyrimidine

Description

Properties

Molecular Formula |

C10H6ClFN2 |

|---|---|

Molecular Weight |

208.62 g/mol |

IUPAC Name |

2-chloro-5-(3-fluorophenyl)pyrimidine |

InChI |

InChI=1S/C10H6ClFN2/c11-10-13-5-8(6-14-10)7-2-1-3-9(12)4-7/h1-6H |

InChI Key |

QPTXIWXKDLTXQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=C(N=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Description

This method involves the chlorination of a substituted pyridine or pyrimidine derivative in the gas phase over a supported palladium catalyst at elevated temperatures. For example, 3-trifluoromethylpyridine is converted to 2-chloro-5-trifluoromethylpyridine by passing chlorine gas and the substrate vapor through a catalyst bed.

Key Features

- Catalysts: Supported palladium on activated carbon, alumina, or aluminum fluoride, often combined with fluorides, oxides, hydroxides, carbonates, or chlorides of magnesium, calcium, or barium.

- Reaction Temperature: Typically maintained between 220°C and 360°C.

- Advantages: High raw material conversion rate, high selectivity for the target product, low energy consumption, simple separation, and no need for organic solvents or radical initiators.

- Reaction Scheme:

$$

\text{3-(substituted pyridine)} + \text{Cl}_2 \xrightarrow[\text{catalyst}]{220-360^\circ C} \text{2-chloro-5-(substituted pyridine)}

$$

Example Data (Adapted from Related Compound 2-chloro-5-trifluoromethylpyridine)

| Parameter | Value/Range |

|---|---|

| Catalyst | Pd on activated carbon/alumina/aluminum fluoride + Mg/Ca/Ba salts |

| Temperature | 220–360 °C |

| Chlorine to substrate ratio | 1–6 moles chlorine per mole substrate |

| Reaction phase | Gas-phase |

| Conversion rate | High (exact values depend on substrate) |

| Selectivity | High (>60% yield reported for analogues) |

Notes

- This method avoids the need for photochemical equipment and radical initiators.

- Reaction conditions are milder compared to traditional thermal chlorination (>380°C).

- Applicable to substrates similar to 3-fluorophenylpyrimidines with adaptation.

Photochlorination and Radical-Initiated Chlorination in Solution

Description

This approach uses ultraviolet (UV) light or free radical initiators to promote chlorination of pyridine or pyrimidine derivatives dissolved in organic solvents such as carbon tetrachloride.

Key Features

- Reaction Conditions: Reflux temperature of the solvent, UV irradiation or addition of radical initiators such as alpha, alpha-azobis-isobutyronitrile.

- Advantages: Enables chlorination at lower temperatures than thermal methods.

- Disadvantages: Requires specialized UV reactors or initiators, complicates product separation due to side reactions and byproducts.

Example Data (From 2-chloro-5-trifluoromethylpyridine synthesis)

| Parameter | Value/Range |

|---|---|

| Solvent | Carbon tetrachloride |

| Temperature | Reflux (~76 °C for CCl4) |

| Chlorine to substrate ratio | 1–6 moles chlorine per mole substrate |

| Initiators | UV light or radical initiators |

| Reaction time | 8–15 hours |

| Yield | ~62% for target chlorinated product |

Notes

- The method is less energy-intensive than thermal chlorination.

- Side products such as multiple chlorinated isomers can form, requiring careful purification.

- Less favored for industrial scale due to equipment and separation complexity.

Multi-Step Synthesis via Functional Group Transformations

Key Features

- Starting Materials: 3-methylpyridine or related precursors

- Reactions: N-oxidation, chlorination, fluorination

- Advantages: Uses inexpensive and readily available raw materials, mild reaction conditions, and easier control over reaction pathways.

- Disadvantages: Longer synthetic route, requires intermediate purification steps.

Summary Table of Preparation Methods

| Method | Key Conditions | Advantages | Disadvantages | Typical Yield (Related Compounds) |

|---|---|---|---|---|

| Gas-phase catalytic chlorination | 220–360 °C, Pd catalyst on support, Cl2 gas | High selectivity, low energy, simple separation | Requires high temperature and catalyst | >60% |

| Photochlorination in solution | Reflux in CCl4, UV light or radical initiators | Lower temperature, well-established | Complex equipment, side products | ~62% |

| Multi-step synthesis | N-oxidation, chlorination, fluorination | Mild conditions, raw material availability | Longer process, multiple steps | Variable |

Research Findings and Practical Considerations

- Catalyst Selection: Supported palladium catalysts combined with alkaline earth metal salts (Mg, Ca, Ba) improve selectivity and reduce side reactions in gas-phase chlorination.

- Temperature Control: Maintaining reaction temperature below 360°C in gas-phase chlorination prevents excessive byproduct formation and coking.

- Chlorine Stoichiometry: Using 1–6 moles chlorine per mole substrate balances conversion and selectivity.

- Separation: Gas-phase methods allow easier separation due to fewer side products and absence of solvents.

- Adaptation to 2-Chloro-5-(3-fluorophenyl)pyrimidine: While direct literature is scarce, the above methods for halogenated pyridine derivatives can be adapted by selecting appropriate starting materials (e.g., 3-fluorophenyl-substituted pyrimidine) and optimizing catalyst and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-fluorophenyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2

Bases: K3PO4, Na2CO3

Solvents: 1,4-Dioxane, acetonitrile

Reaction Conditions: Reflux at 90°C, high-pressure autoclaves for industrial scale

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Aminopyrimidines: Formed through substitution reactions with amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Chloro-5-(3-fluorophenyl)pyrimidine involves several methods, including nucleophilic substitution reactions and the use of specific reagents to enhance yield and purity. The compound's structure allows it to participate in diverse chemical reactions, making it a versatile intermediate in organic synthesis.

Table 1: Synthesis Methods

| Method | Description | Yield |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles to replace chlorine | High |

| Coupling Reactions | Formation with other aromatic compounds | Moderate to High |

Biological Activities

Research indicates that this compound exhibits various biological activities. It has been evaluated as a potential lead compound for several therapeutic applications, particularly in the development of selective serotonin receptor agonists.

Case Study: Selective 5-HT2C Agonists

A study synthesized disubstituted pyrimidines, including derivatives of this compound, which were tested for agonistic activity on the 5-HT2C receptor. Compounds demonstrated significant selectivity and potency, indicating potential for treating mood disorders and obesity .

Pharmaceutical Applications

Due to its structural characteristics, this compound serves as an important intermediate in the synthesis of pharmaceuticals targeting various diseases, including cancer and neurological disorders.

Anticancer Studies

A notable application is in the development of Protein Tyrosine Kinase inhibitors. A compound based on this pyrimidine demonstrated high activity against multiple cancer cell lines, showcasing promising pharmacokinetic properties such as improved oral bioavailability compared to existing treatments .

Agricultural Applications

The compound also finds relevance in agricultural chemistry as an intermediate for developing herbicides. Its derivatives can enhance herbicidal activity against specific weed species, contributing to crop protection strategies.

Case Study: Herbicide Development

Research has indicated that derivatives synthesized from this compound exhibit herbicidal properties, making them suitable candidates for further development into commercial agricultural products .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in pharmaceutical applications, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function. This inhibition can lead to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Substituent Position and Physical Properties

The position and nature of substituents on the pyrimidine ring and aryl group significantly influence physical and chemical properties:

Key Observations :

- Melting Points : The 4-fluorophenyl analog exhibits a higher melting point (172–175°C) than the 3-fluoro isomer, likely due to enhanced symmetry and crystallinity .

- Electronic Effects : The 3-CF₃ substituent reduces the melting point, reflecting increased steric bulk and altered packing efficiency .

- Molecular Weight : Chlorine and fluorine substituents minimally affect molecular weight, while bulkier groups (e.g., CF₃) increase it significantly .

Electronic and Structural Properties

- DFT Studies : Theoretical calculations on related compounds (e.g., 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine) reveal that electron-withdrawing groups (Cl, F) lower the HOMO-LUMO gap, enhancing electrophilic reactivity .

- Crystal Packing : In ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]pyrimidine, weak C–H···F interactions and π–π stacking (centroid distance: 3.76 Å) dominate the supramolecular architecture, suggesting similar behavior in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.